An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone (CAS: 6851-99-6)
An In-depth Technical Guide to 2-Bromo-2'-nitroacetophenone (CAS: 6851-99-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-2'-nitroacetophenone, a versatile bifunctional molecule, serves as a cornerstone in synthetic organic chemistry. Its unique structural arrangement, featuring an α-bromo ketone and a nitro-substituted aromatic ring, imparts a dual reactivity that has been ingeniously exploited in the construction of a diverse array of complex organic scaffolds. This guide provides a comprehensive exploration of the physicochemical properties, synthesis, spectral characteristics, reactivity, and applications of 2-Bromo-2'-nitroacetophenone, with a particular focus on its pivotal role as a building block in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the essential knowledge for its effective and safe utilization.
Core Properties and Characteristics
2-Bromo-2'-nitroacetophenone is a pale yellow crystalline solid at room temperature.[1] Its fundamental properties are crucial for its handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 6851-99-6 | [1] |
| Molecular Formula | C₈H₆BrNO₃ | [1] |
| Molecular Weight | 244.04 g/mol | [1] |
| Melting Point | 55-57 °C | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Soluble in chloroform and methanol. | |
| SMILES | O=C(CBr)C1=CC=CC=C1=O | [1] |
| InChI Key | SGXUUCSRVVSMGK-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism
The primary route to 2-Bromo-2'-nitroacetophenone is through the acid-catalyzed α-bromination of 2'-nitroacetophenone. This reaction is a classic example of electrophilic substitution on an enol intermediate.
Synthetic Protocol
A typical laboratory-scale synthesis involves the following steps:
-
Reaction Setup: 2'-nitroacetophenone is dissolved in a suitable solvent, commonly glacial acetic acid or diethyl ether.[2] An acid catalyst, such as a catalytic amount of HBr or AlCl₃, is added to the solution.[2][3]
-
Bromination: Elemental bromine (Br₂) is added dropwise to the stirred solution. The reaction is typically performed at room temperature or with gentle heating.[3]
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is poured into water to precipitate the product and to quench any unreacted bromine.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like methanol to yield the final product.[2]
Reaction Mechanism
The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The mechanism can be dissected into the following key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of 2'-nitroacetophenone is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[3][4]
-
Enol Formation (Rate-Determining Step): A weak base (e.g., the conjugate base of the acid catalyst or the solvent) removes a proton from the α-carbon, leading to the formation of the corresponding enol. This tautomerization is the slow, rate-determining step of the reaction.[3]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine.
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the α-brominated product, 2-Bromo-2'-nitroacetophenone, along with the regeneration of the acid catalyst.[4]
Caption: Acid-catalyzed α-bromination of 2'-nitroacetophenone.
Spectral Analysis
A thorough understanding of the spectral characteristics of 2-Bromo-2'-nitroacetophenone is essential for its identification and for monitoring reactions in which it is a reactant or product.
¹H NMR Spectroscopy
The proton NMR spectrum provides valuable information about the structure of the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.30 | s | 2H | -CH₂Br |
| 7.50 | dd | 1H | Ar-H |
| 7.68 | ddd | 1H | Ar-H |
| 7.79 | td | 1H | Ar-H |
| 8.21 | dd | 1H | Ar-H |
Source: ECHEMI[2]
Interpretation: The singlet at 4.30 ppm corresponds to the two protons of the bromomethyl group. The complex multiplets in the aromatic region (7.50-8.21 ppm) are characteristic of the four protons on the ortho-substituted nitrobenzene ring. The specific splitting patterns (dd, ddd, td) arise from the coupling between adjacent aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 33.9 | -CH₂Br |
| 124.5 | Ar-CH |
| 129.1 | Ar-CH |
| 131.3 | Ar-CH |
| 134.8 | Ar-CH |
| 134.9 | Ar-C |
| 145.4 | Ar-C-NO₂ |
| 194.3 | C=O |
Source: ECHEMI[2]
Interpretation: The peak at 33.9 ppm is assigned to the carbon of the bromomethyl group. The signals in the range of 124.5-145.4 ppm correspond to the carbons of the aromatic ring. The downfield signal at 194.3 ppm is characteristic of the carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1520 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1600, ~1450 | Medium | C=C stretch (aromatic ring) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
| ~650 | Medium | C-Br stretch |
Interpretation: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the ketone. The two strong bands around 1520 cm⁻¹ and 1350 cm⁻¹ are characteristic of the nitro group. The other peaks correspond to the vibrations of the aromatic ring and the carbon-bromine bond.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A pair of peaks at m/z 243 and 245 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
[M-Br]⁺: A peak at m/z 164, resulting from the loss of a bromine radical.
-
[O₂NC₆H₄CO]⁺: A prominent peak at m/z 150, corresponding to the 2-nitrobenzoyl cation.
-
[O₂NC₆H₄]⁺: A peak at m/z 122, from the loss of a CO molecule from the 2-nitrobenzoyl cation.
-
[C₆H₄]⁺: A peak at m/z 76, indicating the loss of the nitro group.
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-2'-nitroacetophenone stems from its two reactive sites: the electrophilic α-carbon and the nitro-substituted aromatic ring, which can be a substrate for nucleophilic aromatic substitution or be reduced to an amino group.
Synthesis of Indolizine Derivatives
A significant application of 2-Bromo-2'-nitroacetophenone is in the synthesis of indolizine scaffolds, which are present in numerous biologically active compounds. The most common method is the Tschitschibabin reaction, which involves a 1,3-dipolar cycloaddition.
Reaction Mechanism:
-
Ylide Formation: 2-Bromo-2'-nitroacetophenone reacts with a pyridine derivative to form a pyridinium salt. In the presence of a base, this salt is deprotonated at the α-carbon to generate a pyridinium ylide, a 1,3-dipole.
-
1,3-Dipolar Cycloaddition: The pyridinium ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkene or alkyne.
-
Aromatization: The resulting cycloadduct undergoes spontaneous aromatization, often through the elimination of a small molecule, to yield the stable indolizine ring system.
Caption: General mechanism for the synthesis of indolizines.
Precursor for Prostaglandin Derivatives
2-Bromo-2'-nitroacetophenone has been utilized as an electroactive derivative-forming reagent for the pre-column preparation of prostaglandin derivatives.[1] Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes. The α-bromo ketone functionality allows for the attachment of this chromophoric group to the prostaglandin structure, facilitating their detection and quantification in analytical methods.
Safety and Handling
2-Bromo-2'-nitroacetophenone is a hazardous substance and must be handled with appropriate safety precautions.
-
GHS Classification: Causes severe skin burns and eye damage.[1]
-
Signal Word: Danger.[1]
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-Bromo-2'-nitroacetophenone is a highly valuable and versatile reagent in organic synthesis. Its dual reactivity, stemming from the α-bromo ketone and the nitroaromatic moieties, provides a powerful platform for the construction of complex and biologically relevant molecules, particularly heterocyclic systems like indolizines. A thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount for its effective application in research and development, especially within the pharmaceutical industry. This guide has provided a comprehensive overview of these critical aspects to aid scientists in harnessing the full potential of this important synthetic building block.
References
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Donahue, C. J. (n.d.). Bromination of Acetophenone. ResearchGate. Retrieved from [Link]
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Slideshare. (n.d.). 1,3 dipolar cycloaddition Reactions. Retrieved from [Link]
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
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Ortho, O., & Long, J. (2021, April 16). Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. Chemistry Stack Exchange. Retrieved from [Link]
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LibreTexts. (n.d.). Chapter 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction mechanism of α-bromination of acetophenone derivatives. Retrieved from [Link]
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SpectraBase. (n.d.). 2'-Bromoacetophenone. Retrieved from [Link]
- Park, J. Y., & Christman, J. W. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Clinical immunology, 119(3), 229-240.
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chemtubeuk. (2012, October 10). Introduction to IR Spectroscopy. Ketones [Video]. YouTube. [Link]
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